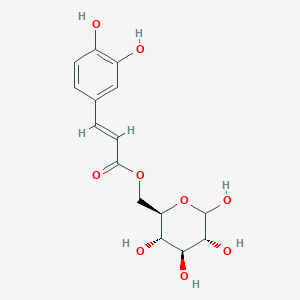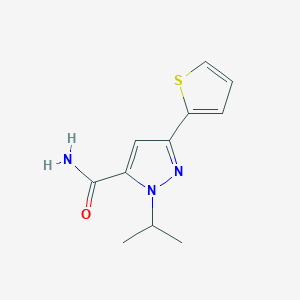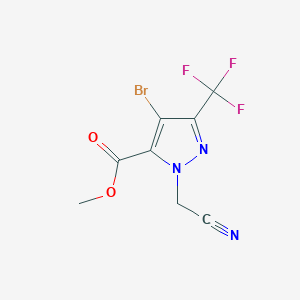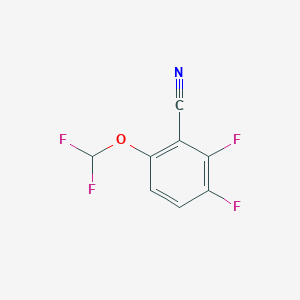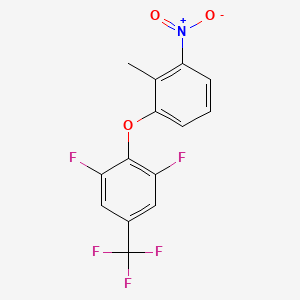
(Z)-N'-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide is a synthetic organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with methoxymethyl and dimethyl groups, and an acetimidamide moiety with a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetimidamide moiety can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group and the acetimidamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide stands out due to its specific combination of functional groups and structural features. The presence of the hydroxy group and the acetimidamide moiety provides unique reactivity and binding properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-10(2)7-13(5-9(11)12-14)4-8(10)6-15-3/h8,14H,4-7H2,1-3H3,(H2,11,12) |
InChI Key |
GSNYMXCJFLUGCJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CN(CC1COC)C/C(=N/O)/N)C |
Canonical SMILES |
CC1(CN(CC1COC)CC(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


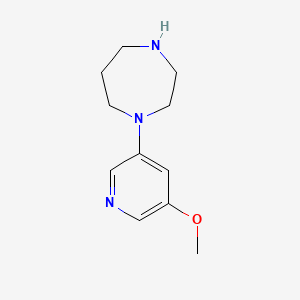
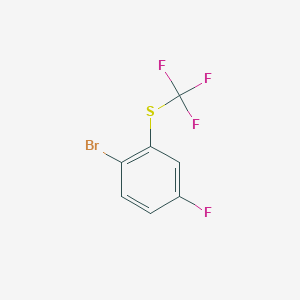
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)



![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)
